N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide
Description
This compound features a quinazolinone core substituted with 6,7-dimethoxy and 2-methyl groups, linked via an ethyl chain to a 2-methoxybenzamide moiety. The methoxy groups may enhance solubility compared to more lipophilic substituents, while the benzamide moiety could facilitate target binding through hydrogen bonding .
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-13-23-16-12-19(29-4)18(28-3)11-15(16)21(26)24(13)10-9-22-20(25)14-7-5-6-8-17(14)27-2/h5-8,11-12H,9-10H2,1-4H3,(H,22,25) |
InChI Key |
FYVSNJYSXNJOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the quinazolinone derivative with 2-methoxybenzamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully controlled to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinone compounds .
Scientific Research Applications
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical
Key Observations :
Pharmacological and Toxicological Considerations
- Substituent Impact : Chloro groups (7q, 7r) increase lipophilicity but may elevate toxicity, whereas methoxy groups (target compound) balance solubility and target affinity .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-methoxybenzamide is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. The compound's unique structure, featuring a quinazolinone core and various functional groups, lends it potential pharmacological applications, particularly in oncology and inflammation modulation. This article aims to explore the biological activity of this compound by reviewing relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C23H27N3O6, with a molecular weight of 441.5 g/mol. The compound's structure is characterized by:
- Quinazolinone core : Known for its role in various biological activities.
- Dimethoxyphenyl group : Enhances solubility and biological interaction.
- Acetamide moiety : Contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O6 |
| Molecular Weight | 441.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research has indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Studies demonstrate that this compound can significantly reduce the proliferation of human cancer cell lines by inducing apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in tumor growth and survival, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been observed to possess anti-inflammatory effects:
- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
- Inhibition of NF-kB Activation : The compound may inhibit the NF-kB pathway, which is crucial for the expression of many inflammatory genes.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | |
| Anti-inflammatory | Reduces cytokine production; inhibits NF-kB |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The mechanism was linked to apoptosis induction via caspase activation.
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in decreased swelling and pain response compared to control groups, suggesting its potential as an anti-inflammatory agent.
Table 3: Case Study Highlights
| Study Focus | Findings | |
|---|---|---|
| Breast Cancer | 50% reduction in MCF-7 cell viability | Potential for breast cancer therapy |
| Inflammatory Response | Decreased swelling and pain in models | Effective anti-inflammatory agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
